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molecular formula C7H5NO3S B3162305 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione CAS No. 877142-62-6

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No. B3162305
M. Wt: 183.19 g/mol
InChI Key: KUYVNJOOVJOKCR-UHFFFAOYSA-N
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Patent
US07365200B2

Procedure details

Methyl 2-amino-5-methyl-thiophene-3-carboxylate (16.8 g, 299 mmol) was added to a solution of potassium hydroxide (25 g, 146 mmol) in 300 mL water. The solution was heated at 90° C. until to yield a clear solution. The solution was heated at same temperature for another 30 min and then cooled to 0° C. Trichloromethyl chloroformate (26.42 mL, 219 mmol) was added slowly without allowing the temperature to rise beyond 10° C. The solution was further stirred for 2 h. The precipitated solid was collected by vacuum filtration to yield 21.6 g (83%) of 6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione. 1H-NMR (DMSO-d6) δ 2.38 (d, J=1.2 Hz, 3H), 6.90 (q, J=1.2 Hz, 1H), 12.44 (b, 1H) ppm; EIMS m/z 184 (M+1).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
26.42 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:11])=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].[OH-].[K+].ClC(OC(Cl)(Cl)Cl)=[O:16]>O>[CH3:11][C:4]1[S:3][C:2]2[NH:1][C:10](=[O:16])[O:9][C:7](=[O:8])[C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OC)C
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.42 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The solution was further stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at same temperature for another 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
to rise beyond 10° C
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC2=C(NC(OC2=O)=O)S1
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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